Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate
Description
Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core, a carbamoyl linker, and a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy substituent. This structure combines aromatic, alkyne, and ether functionalities, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 4-[4-(2-methoxyphenoxy)but-2-ynylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-24-17-7-3-4-8-18(17)26-14-6-5-13-21-19(22)15-9-11-16(12-10-15)20(23)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDPTCOCAIGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate, with the CAS number 1428364-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C19H19NO6S
Molecular Weight: 389.4223 g/mol
SMILES Notation: COC(=O)c1ccc(cc1)S(=O)(=O)NCC#CCOc1ccccc1OC
The compound features a complex structure that includes a methoxyphenoxy group and a but-2-yn-1-yl moiety, which may contribute to its biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit malate dehydrogenase (MDH), which plays a crucial role in cellular respiration and energy metabolism .
- Antimicrobial Properties: The presence of the methoxyphenoxy group suggests potential antimicrobial activity, as similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Activity: Research indicates that compounds with structural similarities can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of malate dehydrogenase | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cells |
Study on Enzyme Inhibition
A study conducted by researchers focused on the inhibition of MDH enzymes by structurally related compounds. They found that certain derivatives demonstrated significant inhibitory effects, leading to reduced mitochondrial respiration and hypoxia-induced HIF-1α accumulation in cancer cells. This suggests that this compound may have similar potential as a dual inhibitor targeting cancer metabolism .
Antimicrobial Activity
In another study, the antimicrobial properties of compounds containing methoxyphenoxy groups were evaluated against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting that this compound might also possess similar antimicrobial properties.
Comparison with Similar Compounds
The compound is compared below with structurally related analogs based on synthesis pathways, substituent effects, and physicochemical properties.
Key Observations :
- Alkyne vs. Heterocyclic Chains : The target compound’s butynyl chain distinguishes it from analogs with pyridine () or imidazole () rings. The alkyne may enhance rigidity or influence binding kinetics compared to planar heterocycles.
- Synthesis Flexibility : The target compound and its analogs employ oxidative and coupling reactions, but purification methods (e.g., basic alumina vs. silica gel) vary based on polarity .
Physicochemical Properties
Key Observations :
- Hydrophobicity: The target compound’s alkyne and methoxyphenoxy groups likely increase hydrophobicity compared to imidazole-containing analogs, impacting bioavailability .
- Toxicity : Thiadiazole derivatives () exhibit acute toxicity (Category 4), suggesting that substituent choice critically influences safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
